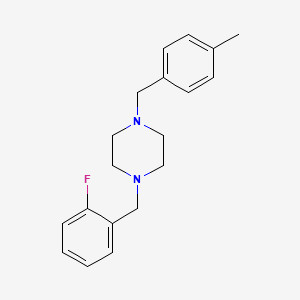

1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFUXKJUQAFAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorobenzyl 4 4 Methylbenzyl Piperazine and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target compound, 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine, reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the carbon-nitrogen (C-N) bonds between the benzyl (B1604629) groups and the piperazine (B1678402) ring nitrogens. This strategy identifies piperazine as the core scaffold and two key electrophilic precursors for the benzyl moieties.

Two primary retrosynthetic pathways emerge:

Pathway A (via Nucleophilic Substitution): This pathway involves the sequential N-alkylation of piperazine. The key precursors are piperazine, a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide), and a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide).

Pathway B (via Reductive Amination): This pathway relies on the reaction between the piperazine nitrogens and carbonyl compounds. The key precursors identified are piperazine, 2-fluorobenzaldehyde, and 4-methylbenzaldehyde, along with a suitable reducing agent.

The order of introduction of the two different benzyl groups is a critical consideration in both pathways to control the formation of the desired asymmetric product over symmetric by-products.

| Precursor Type | Pathway A: Nucleophilic Substitution | Pathway B: Reductive Amination |

| Core Scaffold | Piperazine | Piperazine |

| Fluorinated Precursor | 2-Fluorobenzyl chloride / bromide | 2-Fluorobenzaldehyde |

| Methylated Precursor | 4-Methylbenzyl chloride / bromide | 4-Methylbenzaldehyde |

| Additional Reagents | Inorganic or organic base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

Optimized Reaction Conditions and Synthetic Pathways

The synthesis of 1,4-disubstituted piperazines can be achieved through several reliable methods, with nucleophilic substitution and reductive amination being the most common and versatile strategies for structures like this compound. mdpi.com

The direct N-alkylation of piperazine with benzyl halides is a classic and widely used method. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of piperazine attacks the electrophilic benzylic carbon of the halide.

A common synthetic route involves a two-step process to achieve asymmetric substitution:

Mono-alkylation: Piperazine is reacted with one of the benzyl halides (e.g., 2-fluorobenzyl chloride) to form the mono-substituted intermediate, 1-(2-fluorobenzyl)piperazine. To favor mono-substitution, a large excess of piperazine is typically used.

Di-alkylation: The isolated mono-substituted piperazine is then reacted with the second benzyl halide (4-methylbenzyl chloride) in the presence of a base to neutralize the hydrogen halide by-product and drive the reaction to completion.

Optimized Conditions:

Solvents: Polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly employed.

Base: An acid scavenger like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine such as triethylamine (B128534) (Et₃N) is used in the second step. researchgate.net

Temperature: Reactions are often performed at room temperature or with gentle heating to increase the reaction rate.

A significant challenge is the potential formation of the symmetrically disubstituted by-product, 1,4-bis(2-fluorobenzyl)piperazine, during the first step. Careful control of stoichiometry is crucial to minimize this impurity. nih.gov

Reductive amination offers an alternative and often cleaner route to N-alkylated piperazines. mdpi.comresearchgate.netchim.it This method involves the reaction of a piperazine amine with an aldehyde (or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a sequential approach is also necessary:

Mono-functionalization: Piperazine is reacted with one equivalent of an aldehyde, for instance, 4-methylbenzaldehyde, in the presence of a reducing agent to form 1-(4-methylbenzyl)piperazine.

Second Functionalization: The resulting secondary amine is then reacted with the second aldehyde, 2-fluorobenzaldehyde, and a reducing agent to yield the final product.

Optimized Conditions:

Reducing Agents: Mild and selective reducing agents are preferred to avoid reduction of the aldehyde starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly effective and widely used for this purpose. nih.gov Other reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. google.com

Solvents: Chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) are common choices, particularly with NaBH(OAc)₃.

pH Control: The reaction is often carried out under mildly acidic conditions, sometimes with the addition of acetic acid, to facilitate iminium ion formation.

Reductive amination can offer better control and higher yields compared to nucleophilic substitution, as the formation of symmetric by-products can be more easily managed. nih.gov

| Parameter | Nucleophilic Substitution | Reductive Amination |

| Electrophile | Alkyl Halide (e.g., R-Cl, R-Br) | Aldehyde or Ketone (e.g., R-CHO) |

| Key Intermediate | N/A (Direct substitution) | Iminium Ion |

| Common Reagents | Base (K₂CO₃, Et₃N) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |

| By-products | Halide salts (e.g., KCl, HBr·Et₃N) | Borate salts, water |

| Advantages | Readily available starting materials. | Often cleaner, milder conditions, good for sensitive substrates. |

| Disadvantages | Risk of over-alkylation, harsh conditions may be needed. | Aldehyde stability can be a concern, requires specific reducing agents. |

While direct alkylation methods are most common for benzylpiperazines, advanced transition-metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing N-arylpiperazines. mdpi.com Although less direct for benzyl derivatives, these methods could be adapted. For instance, a suitably protected piperazine could be coupled with an aryl halide, followed by functional group interconversion of a substituent on the aryl ring (e.g., reduction of a carbonyl) to generate the benzyl group. However, for the specific target compound, these multi-step routes are less efficient than the classical methods described above.

Purification and Isolation Techniques for High Purity

Achieving high purity is essential, particularly for pharmaceutical applications. The purification strategy for this compound typically involves a combination of techniques to remove unreacted starting materials, reagents, and by-products such as mono-substituted or symmetrically disubstituted piperazines. researchgate.netnih.gov

Extraction: After the reaction is complete, a standard workup often involves an acid-base extraction. The basic piperazine product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Crystallization: The crude product, if solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate (B1210297)/hexanes). nih.gov Alternatively, the product can be converted to a salt, such as a hydrochloride or dihydrochloride (B599025) salt, which often exhibits better crystalline properties, facilitating purification. google.com

Column Chromatography: For obtaining the highest purity, silica (B1680970) gel column chromatography is the most effective method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent product tailing on the acidic silica) is used to separate the desired product from closely related impurities. uniba.sk

| Technique | Principle | Application/Advantage | Limitation |

| Acid-Base Extraction | Differential solubility of the basic product in acidic vs. basic aqueous solutions. | Removes non-basic impurities and excess reagents. Good for initial cleanup. | Does not separate structurally similar basic compounds (e.g., starting piperazines). |

| Crystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures. | Can be highly effective for removing small amounts of impurities and is scalable. | Product must be a crystalline solid; finding a suitable solvent can be challenging. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Provides the highest resolution for separating closely related compounds. | Can be time-consuming, requires larger solvent volumes, and may be less economical for large-scale synthesis. |

Considerations for Laboratory Scale Synthesis and Yield Optimization

Optimizing the synthesis of this compound on a laboratory scale requires careful attention to several experimental parameters to maximize yield and purity. mdpi.comresearchgate.net

Reaction Monitoring: Progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify the formation of any significant by-products.

Temperature Control: Maintaining the optimal reaction temperature is crucial. For nucleophilic substitutions, elevated temperatures can increase reaction rates but may also lead to side reactions. Reductive aminations are typically run at or below room temperature to ensure the stability of the reducing agent and prevent over-reduction. nih.gov

By systematically optimizing these factors, a robust and efficient laboratory-scale synthesis can be developed to produce this compound in high yield and purity.

Structural Characterization and Spectroscopic Analysis of 1 2 Fluorobenzyl 4 4 Methylbenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, it is possible to deduce the precise arrangement of atoms within the 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine structure.

While specific experimental data for this compound is not publicly available, a theoretical interpretation of its ¹H NMR spectrum can be predicted based on its structural features. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 2-fluorobenzyl and 4-methylbenzyl groups, the benzylic methylene (B1212753) protons, the piperazine (B1678402) ring protons, and the methyl protons.

The aromatic region would likely exhibit complex multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) rings. The protons on the 2-fluorobenzyl group would be further influenced by coupling to the fluorine atom. The benzylic protons of both the 2-fluorobenzyl and 4-methylbenzyl groups would likely appear as singlets, each integrating to two protons. The eight protons of the piperazine ring would be expected to resonate as multiplets, and the methyl protons of the 4-methylbenzyl group would appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (2-fluorobenzyl) | 7.0 - 7.5 | Multiplet | 4H |

| Aromatic Protons (4-methylbenzyl) | 7.1 - 7.3 | Multiplet | 4H |

| Benzylic Protons (-CH₂-) | ~3.5 | Singlet | 4H |

| Piperazine Ring Protons (-CH₂-) | ~2.5 | Multiplet | 8H |

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be characterized by signals in the aromatic region for the carbons of the two benzyl (B1604629) groups, signals for the benzylic carbons, the piperazine ring carbons, and a signal for the methyl carbon. The carbon atoms of the 2-fluorobenzyl group would also exhibit coupling with the fluorine atom, resulting in splitting of the signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 115 - 165 |

| Benzylic Carbons (-CH₂-) | ~60 |

| Piperazine Ring Carbons (-CH₂-) | ~50 |

Note: These are predicted values and may vary in an actual experimental spectrum.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to establish the proton-proton connectivity within the aromatic rings and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show the correlation between each proton and the carbon to which it is directly attached, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₉H₂₃FN₂.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Note: This is a calculated value.

In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would be expected to involve the cleavage of the benzylic bonds and the fragmentation of the piperazine ring. The detection of fragments corresponding to the 2-fluorobenzyl cation (m/z 109) and the 4-methylbenzyl cation (m/z 105) would provide strong evidence for the presence of these substituents.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [C₇H₆F]⁺ (2-fluorobenzyl) | 109 |

| [C₈H₉]⁺ (4-methylbenzyl) | 105 |

Note: These are predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the fluorobenzyl group, the methylbenzyl group, and the piperazine core.

The key vibrational modes anticipated for this compound are detailed below:

C-H Stretching: Aromatic C-H stretching vibrations from the two benzene rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperazine ring and the methylene bridges (-CH2-) are expected in the 2950-2800 cm⁻¹ range. jetir.orgdergipark.org.tr The methyl group (-CH3) would also contribute to this region.

C-C Stretching: Aromatic C=C stretching vibrations within the benzene rings usually produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. dergipark.org.tr

C-N Stretching: The stretching vibrations of the aliphatic C-N bonds within the piperazine ring are typically observed in the fingerprint region, generally between 1250 cm⁻¹ and 1020 cm⁻¹. jetir.org

C-F Stretching: A strong absorption band corresponding to the C-F bond of the fluorobenzyl group is expected in the range of 1250-1000 cm⁻¹. This can sometimes overlap with other absorptions in the fingerprint region.

Out-of-Plane Bending: The substitution patterns on the aromatic rings (ortho for the fluorobenzyl and para for the methylbenzyl) give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from related piperazine derivatives. dergipark.org.trniscpr.res.in

Interactive Table 1: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Rings | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2950-2800 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Rings | 1600-1450 | Medium, Sharp |

| Aliphatic C-N Stretch | Piperazine Ring | 1250-1020 | Medium to Strong |

| C-F Stretch | Fluoroaromatic | 1250-1000 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry Determination

In the solid state, the central piperazine ring typically adopts a stable chair conformation, which minimizes steric strain. nih.goved.ac.uk The two benzyl substituents are generally found in equatorial positions to further reduce steric hindrance. ed.ac.uk The entire molecule may be centrosymmetric if the substituents are identical and arranged symmetrically, though the different substitution on the benzyl rings in this compound would preclude this. nih.gov Intermolecular forces, such as van der Waals interactions and potential weak C-H···F or C-H···π hydrogen bonds, will govern the packing of the molecules in the crystal lattice. nih.gov

The table below presents representative crystallographic data for a related compound, 1,4-bis(4-cyanobenzyl)piperazine, to illustrate the type of structural information obtained from an X-ray diffraction analysis. nih.gov

Interactive Table 2: Representative X-ray Crystallography Data for a Related Piperazine Derivative

| Parameter | Example Value (for 1,4-bis(4-cyanobenzyl)piperazine) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3381 (3) |

| b (Å) | 7.9103 (4) |

| c (Å) | 9.0837 (5) |

| α (°) | 87.169 (4) |

| β (°) | 82.269 (4) |

| γ (°) | 71.867 (4) |

| Z (Molecules per unit cell) | 1 |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture, making it an essential tool for assessing the purity of synthesized compounds. rdd.edu.iq A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of piperazine derivatives. nih.gov

In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity is determined by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The method must be validated for parameters such as linearity, precision, accuracy, and selectivity to ensure reliable results. nih.govjocpr.com

The table below outlines a typical set of conditions for an HPLC method suitable for the purity assessment of substituted benzylpiperazines. nih.govjocpr.comresearchgate.net

Interactive Table 3: Typical HPLC Conditions for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH adjusted) mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 230-254 nm (based on UV absorbance of the aromatic rings) |

Computational and Theoretical Investigations of 1 2 Fluorobenzyl 4 4 Methylbenzyl Piperazine

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometry, electronic distribution, and thermodynamic stability. For 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain an optimized molecular structure. researchgate.net

Key outputs from DFT studies include the total energy of the molecule, which indicates its stability, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. MEP maps identify electrophilic and nucleophilic sites, highlighting regions prone to chemical reactions. researchgate.net These computational analyses are foundational for understanding the molecule's intrinsic chemical behavior and stability.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. A molecule with a high HOMO energy level is a good electron donor, while one with a low LUMO energy level is a good electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and chemical potential, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net For this compound, this analysis would pinpoint which parts of the molecule are most likely to participate in interactions.

| Parameter | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher value indicates a greater tendency to donate electrons. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower value indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and polarizability. researchgate.netresearchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. researchgate.net |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | A molecule with a large energy gap is considered "hard," and one with a small gap is "soft." researchgate.net |

| Global Softness (S) | S = 1 / η | The inverse of hardness; a higher value indicates greater reactivity. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, including its flexibility and potential interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential biological targets and to understand the structural basis of ligand-receptor interactions. mdpi.com For this compound, docking studies can be performed against various protein targets to predict its binding affinity and mode of interaction.

Studies on similar phenyl-piperazine pharmacophores have identified potential interactions with targets such as the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase linked to cancer. nih.gov In such studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding free energy. The results reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. frontiersin.org

| Putative Target | PDB ID | Key Interacting Residues (Example) | Type of Interaction |

| eIF4A1 | 1FUU | Lys54, Gln60, Glu244, Arg368 | Hydrogen Bonding, Electrostatic |

| Cyclooxygenase-2 (COX-2) | 5IKR | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Topoisomerase II | 1ZXM | Asp479, Gly481 | Hydrogen Bonding, Pi-Stacking |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the predicted binding pose and the flexibility of the complex. nih.gov

For the this compound-protein complex, an MD simulation would typically be run for hundreds of nanoseconds to assess its stability. nih.gov Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD profile over time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the simulation trajectory, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.com

These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing strong evidence for the stability of the ligand in the binding site. nih.gov

Prediction of Physicochemical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 298.4 g/mol | nih.gov |

| XLogP3-AA | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 298.18452690 Da | nih.gov |

| Topological Polar Surface Area | 6.5 Ų | nih.gov |

| Heavy Atom Count | 22 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 275 | nih.gov |

These computed descriptors suggest a molecule with moderate lipophilicity (XLogP3-AA of 3.5) and limited hydrogen bonding capability. The presence of four rotatable bonds indicates a degree of conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling Initiatives

As of the current date, there are no publicly available Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. QSAR studies are computational initiatives that aim to correlate the chemical structure of compounds with their biological activity or other properties.

However, QSAR modeling has been applied to broader classes of piperazine (B1678402) derivatives to elucidate the structural features that govern their activity at various biological targets. For instance, QSAR studies on substituted piperazine derivatives have been conducted to understand their potential as CCR5 antagonists and in other therapeutic areas. nih.gov These studies typically involve the calculation of a wide array of molecular descriptors, including:

Electronic descriptors: Such as Hammett constants, which account for the electron-donating or withdrawing nature of substituents.

Steric descriptors: Like molar refractivity and STERIMOL parameters, which describe the size and shape of different parts of the molecule. nih.gov

Hydrophobic descriptors: Often represented by partition coefficients (e.g., logP), which quantify the lipophilicity of the molecule. nih.gov

An extensive search of scientific literature and biomedical databases has been conducted to gather information on the biological activity and mechanistic studies of the specific chemical compound This compound .

Despite a thorough review, no published data was found for this exact molecule corresponding to the requested sections on receptor binding affinity, enzyme inhibition, transporter uptake studies, or its effects on cellular signaling pathways and neurotransmitter modulation.

Research is available on compounds with similar structural motifs, such as fluorobenzylpiperazine or methylbenzylpiperazine derivatives. For instance, various substituted benzylpiperazine compounds have been investigated for their effects on monoamine transporters, serotonin (B10506) receptors, sigma receptors, and enzymes like tyrosinase or acetylcholinesterase. However, the specific biological profile is highly dependent on the precise substitution pattern on both the piperazine ring and the benzyl (B1604629) groups. Extrapolating data from related but structurally distinct molecules would be scientifically inaccurate and speculative.

Consequently, without specific published research on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of data tables and detailed research findings is contingent on the availability of experimental results, which are absent for this particular compound in the public domain.

Biological Activity and Mechanistic Studies of 1 2 Fluorobenzyl 4 4 Methylbenzyl Piperazine

Elucidation of Mechanism of Action at the Cellular and Subcellular Levels

Interactions with Intracellular Components (e.g., DNA, specific proteins)

Detailed studies elucidating the direct interactions of 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine with specific intracellular components such as DNA or particular proteins are not extensively detailed in publicly available research. While compounds containing a piperazine (B1678402) moiety are known to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and transporters, specific binding partners and molecular interactions for this particular compound remain an area for further investigation. For instance, related piperazine-containing molecules like draflazine and its analogues are known to bind within the central cavity of equilibrative nucleoside transporter 1 (ENT1). polyu.edu.hk However, without direct experimental evidence, it is not possible to confirm similar interactions for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For analogues of this compound, these studies involve systematically modifying the chemical structure to understand how changes affect biological activity, selectivity, and potency.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of piperazine-based compounds is highly sensitive to the nature and position of substituents on the aromatic rings and the piperazine core itself.

Substituents on the Benzyl (B1604629) Rings: Studies on related N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group on the N-benzyl ring can be beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov In the case of this compound, the 2-fluoro substituent is an electron-withdrawing group, while the 4-methyl group is electron-donating. Altering the position or nature of these groups can significantly modulate activity. For example, research on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) demonstrated that the presence of a halogen substitute on the phenyl moiety attached to the piperazine ring was essential for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hkfrontiersin.org

Nature of the Linker: The methylene (B1212753) (-CH2-) groups linking the benzyl moieties to the piperazine nitrogens are also important. Changing the length or rigidity of these linkers can alter the spatial orientation of the aromatic rings, thereby affecting how the molecule fits into a biological target's binding site.

The table below summarizes findings from SAR studies on various piperazine analogues, illustrating the impact of specific modifications.

Table 1: Impact of Substituent Modifications in Piperazine Analogues

| Compound Series | Modification | Impact on Biological Activity |

|---|---|---|

| N-benzylpiperidines | Addition of electron-withdrawing group at C(4) of N-benzyl | Beneficial for binding to Dopamine Transporter (DAT) nih.gov |

| FPMINT Analogues | Presence of a halogen on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 polyu.edu.hkfrontiersin.org |

| FPMINT Analogues | Replacement of naphthalene with a substituted benzene (B151609) moiety | Addition of methyl, ethyl, or oxymethyl groups regained inhibitory activity on ENT1 and ENT2 frontiersin.org |

| 2H-benzo[h]chromen-2-one Analogues | Ortho-substituted phenyl on piperazine ring | Associated with good inhibitory activity nih.gov |

Stereochemical Influences on Target Binding and Functional Efficacy

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. Although this compound is an achiral molecule, the introduction of chiral centers into its analogues can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization. nih.govresearchgate.net These techniques aim to discover novel chemical structures with improved potency, selectivity, pharmacokinetic properties, or patentability while retaining the desired biological activity. nih.govuniroma1.itresearchgate.net

Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a chemically different one that maintains the essential spatial arrangement of key functional groups. nih.gov In the context of this compound, the piperazine ring is the scaffold. A potential scaffold hop could involve replacing it with a more rigid structure, such as the aforementioned 2,5-diazabicyclo[2.2.1]heptane, to lock the molecule into a more bioactive conformation and potentially enhance binding affinity. plos.org

Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net For example, the 4-methylbenzyl group could be replaced with other bioisosteres to explore effects on activity. The phenyl ring itself could be replaced with a different aromatic heterocycle (e.g., pyridine, thiophene) to alter properties like polarity and hydrogen bonding capacity. Such replacements are used to fine-tune the molecule's interaction with its target and improve its drug-like properties. researchgate.net

Preclinical Pharmacological Evaluation in Relevant Research Models

In Vitro Cellular Assays

In vitro cellular assays are essential first steps in the preclinical evaluation of new chemical entities. These assays use cultured cells to assess a compound's biological activity, such as its ability to kill cancer cells (cytotoxicity) or modulate the function of a specific protein.

For compounds structurally related to this compound, a common evaluation method is the cytotoxicity assay against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability. mdpi.com In this assay, viable cells with active metabolism convert the MTT salt into a purple formazan dye, the amount of which is proportional to the number of living cells. mdpi.com

The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Studies on various piperazine derivatives have reported IC₅₀ values against numerous cancer cell lines, including those from breast, liver, colon, and gastric cancers. mdpi.commdpi.comnih.gov

The tables below show examples of in vitro cytotoxicity data for various piperazine analogues against different human cancer cell lines.

Table 2: Cytotoxicity of Thiouracil Amide Piperazine Derivatives in MCF7 Breast Cancer Cells

| Compound | Substituent on Piperazine | IC₅₀ (µM) |

|---|---|---|

| 5a | 4-methylphenyl | 22.68 nih.gov |

| 5b | 4-ethylphenyl | 25.71 nih.gov |

| 5e | 4-chlorophenyl | 18.23 nih.gov |

| 5f | 2-fluorophenyl | 29.34 nih.gov |

Table 3: Cytotoxicity of Piperazine-Containing Ursolic Acid Derivatives

| Cell Line | Compound 20 IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | 2.6 nih.gov | 15.1 nih.gov |

| MKN45 (Gastric Cancer) | 2.1 nih.gov | 2.8 nih.gov |

Beyond general cytotoxicity, specific functional assays are also employed. For instance, to test compounds that target transporters like ENT1 and ENT2, researchers use transporter-deficient cells that have been engineered to express the human version of the transporter. polyu.edu.hkfrontiersin.org The activity of the compound is then measured by its ability to inhibit the uptake of a radiolabeled substrate, such as [³H]uridine. frontiersin.org

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological and mechanistic studies of the compound This compound . The provided outline requests detailed findings on antiproliferative, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antimalarial activities, as well as in vivo studies.

Extensive searches did not yield any studies investigating this particular molecule for the specified activities. The scientific literature contains research on various other piperazine derivatives, but the biological effects are highly specific to the exact molecular structure. Therefore, data from other, different piperazine-containing compounds cannot be extrapolated to describe the activity of this compound.

Consequently, it is not possible to provide an accurate and scientifically validated article on the biological activity of this compound for the requested sections at this time.

In Vivo Studies in Animal Models (focused solely on efficacy and mechanistic insights)

Behavioral Neuroscience Models (e.g., locomotor activity, specific behavioral assays)

The behavioral effects of F-15599 have been assessed in a range of rodent models to determine its activity profile, including its impact on locomotor activity, depression-like states, and aggression.

In locomotor activity tests, F-15599 demonstrated a dose-dependent effect. In mice, a high dose (16 mg/kg) was found to decrease locomotor activity by 70.0% compared to vehicle-treated animals, while lower doses (2, 4, or 8 mg/kg) had no significant influence on motor activity. nih.gov This suggests that at doses where it exerts other behavioral effects, it does not act as a sedative.

F-15599 has shown significant antidepressant-like properties in specific behavioral assays. In the mouse Forced Swimming Test (FST), a common model for screening antidepressant potential, acute administration of F-15599 reduced immobility time over a wide dose range (2 to 16 mg/kg). nih.gov Similar potent effects were observed in the rat FST at low doses, and these effects were sustained after repeated administration. wikipedia.org The compound was also effective in the conditioned stress-induced ultrasonic vocalization model in rats, further supporting its anti-stress and anxiolytic-like potential. wikipedia.org

Furthermore, F-15599 has been evaluated for its effects on aggressive behavior. Microinjection of low doses (0.03 and 0.1 µg) into the ventral orbital prefrontal cortex of male mice significantly reduced the frequency of attack bites and sideways threats. nih.gov This anti-aggressive effect was behaviorally specific and not accompanied by non-specific effects like sedation or reduced social interest, which can be a limitation for other 5-HT₁A agonists. nih.gov

| Behavioral Model | Animal | Key Finding | Effective Dose Range |

|---|---|---|---|

| Locomotor Activity | Mouse | Decreased activity only at a high dose. | 16 mg/kg nih.gov |

| Forced Swimming Test (FST) | Mouse | Reduced immobility time. | 2 - 16 mg/kg nih.gov |

| Forced Swimming Test (FST) | Rat | Reduced immobility time with acute and repeated dosing. | Low doses wikipedia.org |

| Conditioned Stress-Induced Ultrasonic Vocalization | Rat | Decreased duration of vocalizations. | Low doses wikipedia.org |

| Resident-Intruder Aggression Test | Mouse | Reduced attack bites and threats (via microinjection). | 0.03 - 0.1 µg nih.gov |

Efficacy in Animal Models of Neurological Disorders (e.g., neuroprotection studies, Alzheimer's disease models)

The therapeutic potential of F-15599 has been primarily investigated in animal models of depression and cognitive deficits, particularly those relevant to schizophrenia.

In the unpredictable chronic mild stress (UCMS) model in mice, a robust and validated model of depression, a single administration of F-15599 was sufficient to normalize depressive-like behavior in the Forced Swimming Test. nih.gov This suggests the potential for rapid-onset antidepressant effects. nih.gov The compound's efficacy in models of depression is attributed to its preferential activation of postsynaptic 5-HT₁A receptors in the prefrontal cortex, a brain region critically involved in mood regulation. wikipedia.orgnih.govnih.gov

Beyond mood disorders, F-15599 has demonstrated pro-cognitive effects. In rodent models, it has been shown to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP), which is used to model cognitive impairment associated with schizophrenia. wikipedia.orgmdpi.comsemanticscholar.org For instance, F-15599 reversed MK-801 (a non-competitive NMDA receptor antagonist) induced deficits in the Novel Object Recognition (NOR) test in rats, a task assessing recognition memory. mdpi.comsemanticscholar.org These findings highlight its potential to ameliorate cognitive symptoms in neurological disorders. wikipedia.org

| Disorder Model | Animal | Key Finding | Citation |

|---|---|---|---|

| Unpredictable Chronic Mild Stress (UCMS) | Mouse | A single dose normalized depressive-like behavior in the FST. | nih.gov |

| PCP-Induced Cognitive Deficit | Rodent | Attenuated memory deficits. | wikipedia.org |

| MK-801-Induced Cognitive Deficit (NOR Test) | Rat | Reversed recognition memory deficits. | mdpi.comsemanticscholar.org |

Activity in Animal Models of Infectious Diseases (e.g., tuberculosis, general antimicrobial models)

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound (F-15599) has been evaluated for its efficacy in animal models of infectious diseases. Searches for studies investigating its potential antimicrobial, antibacterial, antiviral, or antifungal properties, including activity against Mycobacterium tuberculosis, did not yield any relevant results. Research on this compound has been focused on its neurological effects.

Efficacy in Psychostimulant Use Disorder Models in Rodents

A review of the scientific literature indicates a lack of studies specifically investigating the efficacy of this compound (F-15599) in animal models of psychostimulant use disorder. While the serotonergic system, particularly 5-HT₁A receptors, is implicated in the mechanisms of addiction, direct preclinical evaluation of F-15599 in models such as drug self-administration, conditioned place preference, or reinstatement of drug-seeking for psychostimulants like cocaine or amphetamine has not been reported.

Perspectives and Future Research Directions

Exploration of Novel Analogues with Enhanced Specificity and Potency

A primary avenue for future research will involve the systematic synthesis and evaluation of novel analogues of 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine. The goal of these medicinal chemistry efforts will be to delineate the structure-activity relationships (SAR) and structure-property relationships (SPR) to identify derivatives with optimized specificity and potency for desired biological targets.

Key modifications could include:

Substitution on the Benzyl (B1604629) Rings: Exploration of different substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) at various positions on both the 2-fluorobenzyl and 4-methylbenzyl rings. This could influence the compound's binding affinity and selectivity for its target(s).

Modification of the Piperazine (B1678402) Core: Introduction of conformational constraints or substituents on the piperazine ring itself could alter its pharmacokinetic profile and target engagement.

Isosteric Replacements: Replacement of the benzyl groups with other aromatic or heteroaromatic moieties to explore a wider chemical space and potentially discover novel pharmacological profiles.

These synthetic endeavors should be guided by computational modeling and in vitro screening to prioritize the synthesis of the most promising candidates.

Advanced Mechanistic Investigations and Target Validation

A critical area of future research will be the elucidation of the precise mechanism of action of this compound and the validation of its biological target(s). The piperazine scaffold is known to interact with a variety of receptors and transporters in the central nervous system and periphery. Many benzylpiperazine derivatives exhibit activity at serotonergic and dopaminergic receptors. wikipedia.orgresearchgate.net

Initial studies should involve a broad panel of in vitro binding and functional assays to identify potential molecular targets. Techniques such as affinity chromatography, chemical proteomics, and photoaffinity labeling could be employed to isolate and identify the specific binding partners of the compound. Once a primary target is identified, further validation studies in cellular and animal models will be necessary to confirm its role in the observed pharmacological effects. Understanding the downstream signaling pathways and cellular consequences of target engagement will be crucial.

Development of this compound as a Chemical Probe for Biological Systems

Given its potential for specific biological activity, this compound could be developed into a valuable chemical probe. A well-characterized chemical probe is an indispensable tool for dissecting complex biological processes. To achieve this, the compound must exhibit high potency, selectivity, and a well-understood mechanism of action.

Future work in this area would involve:

Synthesis of a "Probe" Version: This may include the incorporation of a tag or a reactive group for visualization or target identification, without significantly altering its pharmacological properties.

Rigorous Characterization: Comprehensive profiling of its selectivity against a wide range of off-targets to ensure that any observed biological effects can be confidently attributed to its interaction with the intended target.

Demonstration of Utility: Application of the chemical probe in relevant biological systems (e.g., cell cultures, tissue preparations, or whole organisms) to investigate the function of its target protein.

Integration of Artificial Intelligence and Machine Learning Approaches in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery and development process for derivatives of this compound. These computational tools can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds based on their chemical structures.

De Novo Design: Generate novel molecular structures with desired pharmacological properties using generative AI models.

Pharmacokinetic and Toxicity Prediction: Utilize machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, thereby reducing late-stage attrition.

By leveraging large datasets of chemical structures and their associated biological activities, AI and ML can guide the design of more potent, selective, and safer derivatives.

Potential for Multitarget Ligand Design Based on the Piperazine Core for Complex Pathologies

The piperazine core is a versatile scaffold that can be functionalized to interact with multiple biological targets simultaneously. This presents an opportunity to design multitarget ligands based on the this compound structure for the treatment of complex pathologies such as neurodegenerative diseases, psychiatric disorders, and cancer.

Future research in this direction would focus on:

Identifying Target Combinations: Based on the pathophysiology of a specific disease, identify a combination of targets that, when modulated simultaneously, could lead to a synergistic therapeutic effect.

Rational Design of Multitarget Ligands: Modify the this compound scaffold to incorporate pharmacophoric features necessary for interacting with the selected targets. This requires a deep understanding of the structural biology of each target.

Balancing Activities: Fine-tuning the structure to achieve the desired potency and selectivity profile for each target.

This approach could lead to the development of more effective and safer therapeutics by addressing the multifactorial nature of complex diseases.

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1: React 1-(2-fluorobenzyl)piperazine with propargyl bromide (or analogous alkylating agents) in DMF using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Step 2: Introduce the 4-methylbenzyl group via reductive amination or alkylation under MW-assisted conditions (50°C, 200 W, 10 min) in DCM with EDIPA as a base .

- Characterization: Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.32–6.69 ppm, methylene peaks at δ 3.81–2.45 ppm) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- TLC: Monitor reaction progress using hexane:ethyl acetate (1:2) or similar solvent systems .

- HPLC/MS: Quantify purity (>95%) and detect byproducts via reverse-phase C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic/methylene regions .

- Elemental Analysis: Validate empirical formulas (e.g., C 65.00%, H 5.50%, N 8.40% for C₁₈H₁₈ClFN₂O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity (e.g., kinase inhibition)?

Methodological Answer:

- Substituent Variation: Systematically modify the benzyl (e.g., electron-withdrawing -NO₂, -CF₃) or piperazine groups (e.g., hydroxyl, sulfonamide). Example: Ortho-nitro derivatives (IC₅₀ = 0.48 µM for tyrosinase inhibition) outperform meta-substituted analogs .

- Pharmacophore Modeling: Use grids (e.g., halogen-bond donors, H-bond acceptors) to prioritize substituents. Validate via molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosinase active site) .

- In Silico Screening: Predict logP, pKa, and Lipinski parameters (SwissADME) to filter non-drug-like candidates .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Solubility Optimization: Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability for hydrophobic derivatives .

- Metabolic Stability Assays: Perform microsomal incubation (e.g., rat liver microsomes) to identify labile groups (e.g., nitro-reduction). Stabilize via fluorination or steric hindrance .

- Orthogonal Assays: Compare enzyme inhibition (e.g., TyM assay) with cellular viability (MTT assay) to rule off-target effects .

Q. What computational strategies predict binding modes and affinity for target proteins?

Methodological Answer:

- Docking Workflow: Prepare protein structures (PDB: 2Y9X for tyrosinase) using AutoDockTools. Define grid boxes around active sites (20 ų). Run 100 genetic algorithm iterations, prioritizing low RMSD poses .

- MD Simulations (GROMACS): Simulate ligand-protein complexes (100 ns) to assess binding stability (RMSD < 2.5 Å) and key interactions (e.g., π-π stacking with His263, H-bonding with Asn260) .

- Free Energy Calculations (MM-PBSA): Estimate ΔGbinding for lead optimization .

Q. How to address conflicting SAR findings across different biological assays?

Methodological Answer:

- Dose-Response Profiling: Test compounds across 5–8 concentrations (0.1–100 µM) to rule out assay-specific artifacts (e.g., fluorescence interference) .

- Kinetic Studies: Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Counter-Screening: Validate selectivity against related enzymes (e.g., carbonic anhydrase vs. tyrosinase) .

Q. Notes

- Avoid derivatives with pan-assay interference compounds (PAINS) flagged by SwissADME .

- For cytotoxicity studies, prioritize MTT assays over resazurin in high-autofluorescence scaffolds .

- Cross-reference synthesis protocols with CAS registry data (e.g., 439847-31-1 for derivative 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.